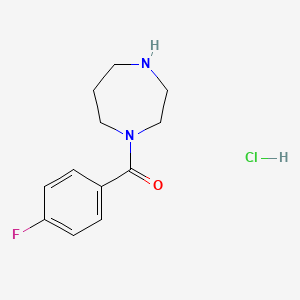

1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1,4-diazepan-1-yl-(4-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15;/h2-5,14H,1,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDCQKICDREHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-Fluorobenzoyl)-1,4-diazepane hydrochloride is a chemical compound that has attracted attention in pharmaceutical research due to its unique structural features and potential therapeutic applications. With a molecular formula of C12H14ClFN2O and a molecular weight of approximately 248.7 g/mol, this compound exhibits notable biological activities that warrant further investigation.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a 4-fluorobenzoyl group. The presence of the fluorine atom enhances its lipophilicity, which is critical for biological activity. The chemical reactivity of this compound can be attributed to its functional groups, allowing it to undergo various reactions typical of nitrogen-containing heterocycles, such as nucleophilic substitution and acylation.

Biological Activity

Preliminary studies indicate that this compound may interact with various receptors in the central nervous system (CNS), suggesting potential anxiolytic or antidepressant effects. Although the exact mechanisms of action are still being explored, it is hypothesized that the compound's interaction with neurotransmitter systems could underlie its biological effects.

Summary of Biological Activities

- CNS Interaction : Potential anxiolytic or antidepressant effects through receptor modulation.

- Anti-inflammatory Potential : Similar compounds have shown efficacy in targeting inflammatory pathways, indicating possible anti-inflammatory properties for this compound as well .

- Pharmacological Characterization : Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound.

Comparative Analysis

To better understand the biological profile of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(2-Fluorobenzoyl)-1,4-diazepane | Similar diazepane structure with different substitution | Different fluorine position may alter activity |

| 1-(4-Fluorobenzyl)-1,4-diazepane | Benzyl instead of benzoyl group | May exhibit different receptor interactions |

| Diazepam | A well-known anxiolytic drug | Established clinical use; serves as a benchmark |

This table highlights how variations in substitution can influence the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For instance, compounds designed to inhibit soluble epoxide hydrolase (sEH) have shown significant anti-inflammatory effects in animal models. The introduction of fluorine atoms has been linked to improved metabolic stability and enhanced bioavailability, which are crucial for therapeutic efficacy .

Pharmacokinetic Studies

Pharmacokinetic parameters are critical for understanding how this compound behaves in vivo. Key studies have indicated that similar compounds exhibit moderate plasma protein binding rates and good oral bioavailability, which supports their potential as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected 1,4-Diazepane Derivatives

Key Observations :

- The 4-fluorobenzoyl group in the target compound contrasts with bulkier bis-aryl (e.g., 1-((4-chlorophenyl)(phenyl)methyl)-1,4-diazepane) or heterocyclic substituents (e.g., pyrimidine derivatives). These differences influence solubility, target affinity, and metabolic stability.

- Electron-withdrawing groups (e.g., -F, -CN, -CF3) are common in optimizing pharmacokinetic profiles, as seen in dopamine D3 receptor ligands .

Key Observations :

- The target compound’s synthesis is less documented, but analogous benzoylation reactions typically require careful control of reaction conditions to avoid over-acylation.

- Higher yields (44–51%) are achieved for simpler aryl-substituted diazepanes using straightforward SN2 reactions .

Pharmacological and Physicochemical Properties

Table 3: Activity and Solubility Data

Key Observations :

- Solubility challenges are common for lipophilic benzoyl derivatives, necessitating salt forms (e.g., hydrochloride) for improved bioavailability.

Vorbereitungsmethoden

General Synthetic Strategy

The primary synthetic approach to this compound involves the acylation of 1,4-diazepane with 4-fluorobenzoyl chloride under anhydrous conditions. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

$$

\text{1,4-diazepane} + \text{4-fluorobenzoyl chloride} \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{1-(4-Fluorobenzoyl)-1,4-diazepane} + \text{HCl}

$$

Subsequent treatment of the free base with hydrochloric acid yields the hydrochloride salt.

Detailed Laboratory-Scale Preparation

-

- 1,4-Diazepane (heterocyclic amine)

- 4-Fluorobenzoyl chloride (acyl chloride)

-

- Triethylamine (base to scavenge HCl)

- Anhydrous dichloromethane or tetrahydrofuran (solvent)

- Hydrochloric acid (for salt formation)

-

- Dissolve 1,4-diazepane in anhydrous dichloromethane under an inert atmosphere.

- Add triethylamine to the solution to act as an acid scavenger.

- Slowly add 4-fluorobenzoyl chloride dropwise at 0–5°C to control reaction rate and minimize side reactions.

- Stir the reaction mixture at room temperature for several hours until completion.

- Filter off triethylammonium chloride precipitate.

- Evaporate the solvent under reduced pressure to obtain the free base.

- Treat the free base with an equimolar amount of hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol) to form the hydrochloride salt.

- Purify the product by recrystallization from suitable solvents or by column chromatography.

Yields: Typically ≥ 80% under optimized conditions.

Purity: Confirmed by NMR, IR, and melting point analysis.

Industrial-Scale Production Considerations

Continuous Flow Reactors: Industrial synthesis often employs continuous flow technology to enhance reaction control, improve safety, and increase throughput.

-

- Temperature: Maintained at 0–5°C during acylation to reduce byproducts.

- Solvent choice: Tetrahydrofuran or ethyl acetate preferred for better solubility and reaction kinetics.

- Base loading: Precise control of triethylamine or alternative bases to optimize acid scavenging and reduce impurities.

Purification: Large-scale recrystallization and chromatographic techniques are adapted for high purity.

Byproduct Minimization: Process adjustments reduce formation of N,N-dibenzoyl derivatives and other side products.

Reaction Conditions and Mechanistic Insights

| Step | Conditions | Notes |

|---|---|---|

| Acylation | 0–5°C, anhydrous solvent, base | Nucleophilic acyl substitution; base scavenges HCl |

| Salt Formation | Room temperature, HCl addition | Converts free base to hydrochloride salt for stability |

| Purification | Recrystallization or chromatography | Removes impurities and byproducts |

Mechanism: The lone pair on the nitrogen of 1,4-diazepane attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, displacing chloride ion and forming the amide bond.

Fluorine Effects: The para-fluorine atom influences electronic distribution, enhancing metabolic stability and potentially affecting biological activity.

Analytical Data Supporting Preparation

NMR Spectroscopy: Confirms the presence of amide proton and aromatic fluorine-substituted benzoyl group.

Infrared (IR) Spectroscopy: Characteristic amide carbonyl absorption (~1650 cm⁻¹).

Melting Point: Consistent with literature values for hydrochloride salt (~specific data varies by source).

Mass Spectrometry: Molecular ion peak consistent with molecular weight ~248.7 g/mol for hydrochloride salt.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Dichloromethane, anhydrous | Tetrahydrofuran, ethyl acetate |

| Base | Triethylamine | Triethylamine or alternative bases |

| Temperature | 0–5°C during acylation | Precisely controlled 0–5°C |

| Reaction Time | Several hours | Reduced due to continuous flow reactors |

| Purification | Recrystallization, column chromatography | Large-scale recrystallization, chromatography |

| Yield | ≥80% | ≥85% |

| Byproduct Control | Manual monitoring | Automated process control |

Research Findings and Notes on Preparation

The acylation reaction is sensitive to moisture; hence, strictly anhydrous conditions are essential to prevent hydrolysis of the acyl chloride.

The choice of base and solvent significantly affects yield and purity; triethylamine in dichloromethane is standard but alternatives are explored for scale-up.

The hydrochloride salt form improves aqueous solubility and stability, making it preferable for biological applications.

Oxidation and reduction reactions of the compound have been studied, but these are downstream chemical modifications rather than preparation steps.

Continuous flow synthesis offers advantages in reproducibility and safety, especially for scale-up production.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-fluorobenzoyl)-1,4-diazepane hydrochloride, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 1,4-diazepane with 4-fluorobenzoyl chloride under basic conditions. Evidence from analogous compounds suggests using polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ and KI to enhance nucleophilic substitution . Optimization includes:

- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography with gradients of chloroform/methanol (95:5) effectively isolates the product, as demonstrated in structurally related diazepane derivatives .

- Yield improvement : Pre-activation of 4-fluorobenzoyl chloride with trimethylamine can reduce hydrolysis side reactions.

Advanced: How can conformational flexibility of the 1,4-diazepane ring impact ligand-receptor interactions in structure-activity relationship (SAR) studies?

Answer:

The seven-membered 1,4-diazepane ring exhibits multiple low-energy conformations due to its flexibility, which influences binding to targets like GPCRs or kinases. Key considerations:

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict preferred conformers and their electronic properties .

- Biological validation : Introduce steric constraints (e.g., methyl substituents) to lock specific conformers and compare activity, as seen in ROCK inhibitors like H-1152 dihydrochloride .

- Data interpretation : Correlate NMR-derived torsional angles (e.g., δ 3.2–3.8 ppm for CH₂ groups) with activity trends .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorobenzoyl) and diazepane backbone signals (δ 1.8–3.5 ppm). Use DEPT-135 to distinguish CH₂ and CH groups .

- Mass spectrometry (ESI-MS) : Confirm molecular weight (calc. for C₁₂H₁₄FClN₂O: 280.07 g/mol) and detect HCl adducts .

- IR spectroscopy : Validate carbonyl stretching (~1680 cm⁻¹) and NH/Cl⁻ interactions (~2500 cm⁻¹) .

Advanced: How to resolve discrepancies in biological activity data across studies involving diazepane derivatives?

Answer:

Contradictions may arise from:

- Conformational polymorphism : Use X-ray crystallography or solid-state NMR to assess if crystalline forms differ in activity .

- Assay conditions : Compare buffer pH (e.g., ROCK inhibition is pH-sensitive) and co-solvents (DMSO >1% can denature proteins) .

- Metabolic stability : Perform liver microsome assays to rule out rapid degradation masking true potency .

Basic: What purification strategies are effective for removing by-products in diazepane synthesis?

Answer:

- Liquid-liquid extraction : Separate unreacted 4-fluorobenzoyl chloride using ethyl acetate/water phases .

- Chromatography : Silica gel with chloroform/methanol (95:5) removes hydrophilic impurities; reversed-phase HPLC resolves diastereomers .

- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt with >95% purity .

Advanced: How can computational tools predict the pharmacokinetic properties of 1-(4-fluorobenzoyl)-1,4-diazepane derivatives?

Answer:

- ADME prediction : Software like SwissADME calculates logP (∼2.1), PSA (~45 Ų), and CYP450 inhibition risks .

- MD simulations : Assess blood-brain barrier permeability by tracking free-energy profiles in lipid bilayers .

- Metabolite identification : Use in silico tools (e.g., GLORYx) to predict Phase I/II metabolites and guide structural modifications .

Basic: What are the primary structural determinants of stability in this compound?

Answer:

- Hydrolytic stability : The fluorobenzoyl group reduces electron density at the carbonyl, slowing hydrolysis versus non-fluorinated analogs .

- Salt form : Hydrochloride salts improve crystallinity and shelf-life compared to free bases .

- Storage : -20°C under argon minimizes degradation; avoid aqueous buffers at pH >7 .

Advanced: How to design analogs for probing the role of fluorine substitution in bioactivity?

Answer:

- Isosteric replacement : Synthesize chloro-, bromo-, or trifluoromethyl analogs to compare electronic vs. steric effects .

- Pharmacophore mapping : Overlay fluorobenzoyl-containing analogs with non-fluorinated versions using PyMOL to identify critical interactions .

- In vivo PET imaging : Incorporate ¹⁸F for real-time biodistribution studies .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

- Disposal : Incinerate in a licensed facility for halogenated waste .

Advanced: How to elucidate the mechanism of action using diazepane-targeted photoaffinity probes?

Answer:

- Probe design : Incorporate diazirine or benzophenone moieties at the diazepane N-position for UV crosslinking .

- Pull-down assays : Combine with biotin-streptavidin affinity chromatography to isolate target proteins .

- Competitive binding : Use unmodified compound to confirm specificity in dose-response assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.